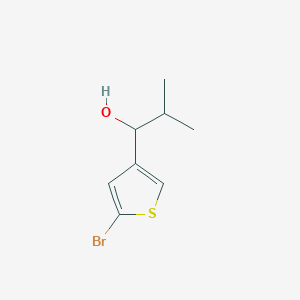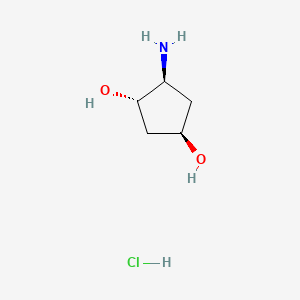
2-Hydroxyglutaric Acid Disodium Salt-13C4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Hydroxyglutaric Acid Disodium Salt-13C4 is a stable isotope-labeled compound used in various scientific research applications. It is a derivative of 2-hydroxyglutaric acid, which is structurally similar to α-ketoglutarate, an intermediate of the tricarboxylic acid (TCA) cycle . This compound is particularly significant in the study of metabolic pathways and diseases, especially those involving mutations in isocitrate dehydrogenase (IDH) enzymes .
Méthodes De Préparation
The preparation of 2-Hydroxyglutaric Acid Disodium Salt-13C4 involves the synthesis of 2-hydroxyglutaric acid followed by its conversion to the disodium salt form. The synthetic route typically includes the reduction of α-ketoglutarate to 2-hydroxyglutarate using specific reducing agents . The labeled compound, 13C4, is incorporated during the synthesis to ensure the stable isotope labeling. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to achieve high yield and purity .
Analyse Des Réactions Chimiques
2-Hydroxyglutaric Acid Disodium Salt-13C4 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to α-ketoglutarate by 2-hydroxyglutarate dehydrogenase enzymes.
Reduction: The compound can be reduced from α-ketoglutarate using reducing agents.
Substitution: It can participate in substitution reactions where the hydroxyl group is replaced by other functional groups under specific conditions.
Common reagents used in these reactions include reducing agents like sodium borohydride and oxidizing agents like hydrogen peroxide. The major products formed from these reactions are α-ketoglutarate and its derivatives .
Applications De Recherche Scientifique
2-Hydroxyglutaric Acid Disodium Salt-13C4 has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of 2-Hydroxyglutaric Acid Disodium Salt-13C4 involves its role as an oncometabolite. It is structurally similar to α-ketoglutarate and can inhibit α-ketoglutarate-dependent dioxygenases, leading to alterations in cellular metabolism and epigenetic modifications . The compound accumulates in cells with IDH mutations, contributing to tumorigenesis by affecting gene expression and cellular differentiation .
Comparaison Avec Des Composés Similaires
2-Hydroxyglutaric Acid Disodium Salt-13C4 can be compared with other similar compounds such as:
α-Ketoglutarate: An intermediate of the TCA cycle and a precursor to 2-hydroxyglutarate.
D-2-Hydroxyglutaric Acid: Another enantiomer of 2-hydroxyglutaric acid, which is also associated with metabolic disorders.
L-2-Hydroxyglutaric Acid: The L-enantiomer of 2-hydroxyglutaric acid, which accumulates under hypoxic conditions.
The uniqueness of this compound lies in its stable isotope labeling, which allows for precise tracking and quantification in metabolic studies .
Propriétés
Formule moléculaire |
C5H6Na2O5 |
|---|---|
Poids moléculaire |
196.05 g/mol |
Nom IUPAC |
disodium;2-hydroxy(1,2,3,4-13C4)pentanedioate |
InChI |
InChI=1S/C5H8O5.2Na/c6-3(5(9)10)1-2-4(7)8;;/h3,6H,1-2H2,(H,7,8)(H,9,10);;/q;2*+1/p-2/i1+1,2+1,3+1,5+1;; |
Clé InChI |
DZHFTEDSQFPDPP-GUNADPSXSA-L |
SMILES isomérique |
[13CH2]([13CH2]C(=O)[O-])[13CH]([13C](=O)[O-])O.[Na+].[Na+] |
SMILES canonique |
C(CC(=O)[O-])C(C(=O)[O-])O.[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[(Z)-1-[4-(3,5-dioxo-1,2,4-triazol-4-yl)phenyl]ethylideneamino]oxypropyl-trimethylazanium;bromide](/img/structure/B13438051.png)
![(13S,17S)-17-hydroxy-13-methyl-7-[9-(4,4,5,5,5-pentafluoropentylsulfinyl)nonyl]-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B13438064.png)
![6-Methyl-2-(o-tolyl)imidazo[1,2-a]pyridine](/img/structure/B13438085.png)

![1-methyl-4-[(E)-4-(4-methylphenyl)but-1-en-3-ynyl]benzene](/img/structure/B13438091.png)

![3,3',6,6'-Tetrabromo-9,9'-spirobi[fluorene]](/img/structure/B13438112.png)


![2-azanyl-9-[(1~{R},6~{R},8~{R},9~{R},10~{R},15~{R},17~{R},18~{R})-17-(2-azanyl-6-oxidanylidene-1~{H}-purin-9-yl)-9,18-bis(fluoranyl)-3,12-bis(oxidanyl)-3,12-bis(oxidanylidene)-2,4,7,11,13,16-hexaoxa-3$l^{5},12$l^{5}-diphosphatricyclo[13.3.0.0^{6,10}]octadecan-8-yl]-1~{H}-purin-6-one](/img/structure/B13438120.png)
![1,3,4,6,7,11b-Hexahydro-9-hydroxy-10-methoxy-3-(2-methylpropyl)-2H-benzo[a]quinolizin-2-one](/img/structure/B13438123.png)
![(1R,9S,12S,15R,16Z,18R,19R,21R,23S,24E,26Z,28E,30S,32S,35R)-1,18-dihydroxy-19,30-dimethoxy-12-[(2R)-1-[(1S,3R)-3-methoxy-4-oxocyclohexyl]propan-2-yl]-15,17,21,23,29,35-hexamethyl-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone](/img/structure/B13438124.png)

